N-{6-[(Phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}butanamide N-{6-[(Phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}butanamide
Brand Name: Vulcanchem
CAS No.: 838901-65-8
VCID: VC0358210
InChI: InChI=1S/C19H19N3O3S/c1-2-6-17(23)22-19-21-15-10-9-13(11-16(15)26-19)20-18(24)12-25-14-7-4-3-5-8-14/h3-5,7-11H,2,6,12H2,1H3,(H,20,24)(H,21,22,23)
SMILES: CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=CC=C3
Molecular Formula: C19H19N3O3S
Molecular Weight: 369.4g/mol

N-{6-[(Phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}butanamide

CAS No.: 838901-65-8

Main Products

VCID: VC0358210

Molecular Formula: C19H19N3O3S

Molecular Weight: 369.4g/mol

N-{6-[(Phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}butanamide - 838901-65-8

CAS No. 838901-65-8
Product Name N-{6-[(Phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}butanamide
Molecular Formula C19H19N3O3S
Molecular Weight 369.4g/mol
IUPAC Name N-[6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl]butanamide
Standard InChI InChI=1S/C19H19N3O3S/c1-2-6-17(23)22-19-21-15-10-9-13(11-16(15)26-19)20-18(24)12-25-14-7-4-3-5-8-14/h3-5,7-11H,2,6,12H2,1H3,(H,20,24)(H,21,22,23)
Standard InChIKey CFUBGUPJTHQPJX-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=CC=C3
Canonical SMILES CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=CC=C3
PubChem Compound 2990657
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator